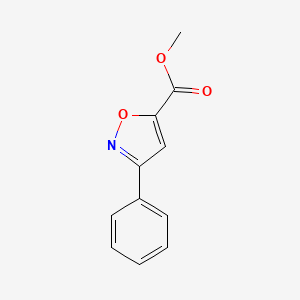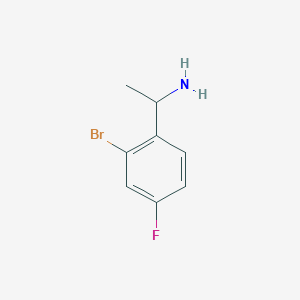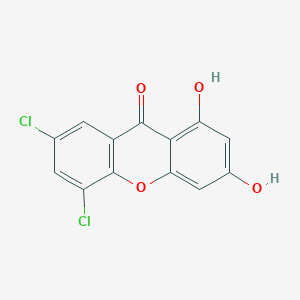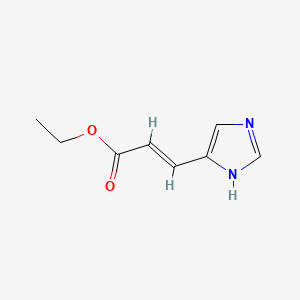![molecular formula C18H33ClN2O5S B6590539 N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 1097774-72-5](/img/structure/B6590539.png)
N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide
描述
The compound N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide, hereinafter referred to by its full chemical name due to your request to avoid abbreviations, is a complex organic molecule. It features a variety of functional groups including a chloro group, trihydroxy substitutions, and a unique methylsulfanyl oxane ring. The compound's diverse structure suggests potential versatility in chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide involves multi-step organic synthesis. The starting materials typically include precursors for each of the main functional groups. General steps could include:
Formation of the pyrrolidine ring: : This may involve cyclization reactions starting from appropriate amine and carboxylic acid derivatives.
Incorporation of the oxane ring: : This step often involves the use of protecting groups to ensure selective modification.
Attachment of the methylsulfanyl group: : This could involve nucleophilic substitution reactions.
Addition of the chloro group: : Likely achieved via halogenation reactions.
Industrial Production Methods
Industrial synthesis would likely mirror the laboratory synthetic routes but would be optimized for scalability, cost-effectiveness, and safety. This could involve:
Flow chemistry: for continuous production.
Catalysis: to lower activation energies and improve yields.
Solvent recycling: to minimize waste.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Potential oxidation of the thioether to a sulfoxide or sulfone.
Reduction: : Possible reduction of the carbonyl groups.
Substitution: : Halogen exchange reactions can be used to modify the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed will depend on the specific reactions. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions might yield azido or thiourea derivatives.
科学研究应用
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, possibly as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for therapeutic effects in conditions that involve its molecular targets.
Industry: : Employed in the synthesis of specialty chemicals or as a precursor in complex organic syntheses.
作用机制
The compound’s mechanism of action depends heavily on its interaction with biological targets:
Enzymes: : It may inhibit or activate specific enzymes through binding to the active site or allosteric sites.
Pathways: : It could influence biochemical pathways by modulating the activity of key signaling proteins.
相似化合物的比较
When compared to similar compounds, N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide stands out due to its unique functional group combination.
Similar Compounds
Analogous pyrrolidine carboxamides: : Share the pyrrolidine core but lack the complex oxane and thioether functionalities.
Oxane derivatives: : Similar oxane structures without the additional chloro and pyrrolidine groups.
Trihydroxy compounds: : Compounds like ascorbic acid that feature trihydroxy substitutions but differ significantly in overall structure.
This compound's distinctive structure allows for a broad range of interactions, making it particularly unique in comparison to its analogs.
属性
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860219 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1097774-72-5 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)

![5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6590506.png)


![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![1-[(4-Chlorophenyl)methyl]-3-azetidinol](/img/structure/B6590549.png)

